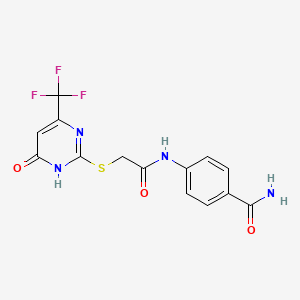

4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide

Beschreibung

4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide is an intricate organic compound notable for its applications in diverse scientific fields. Its unique structure combines elements of benzamide and dihydropyrimidinone, positioning it as a valuable molecule for research and industrial processes.

Eigenschaften

IUPAC Name |

4-[[2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O3S/c15-14(16,17)9-5-10(22)21-13(20-9)25-6-11(23)19-8-3-1-7(2-4-8)12(18)24/h1-5H,6H2,(H2,18,24)(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJOXXYGDFYBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide often starts with the preparation of its intermediate compounds:

Benzamide Derivative: : Starting with benzamide, various functional groups are introduced via amination, acylation, and other organic transformations.

Dihydropyrimidinone Core: : The trifluoromethylated dihydropyrimidinone core can be synthesized via a Biginelli reaction, involving an aldehyde, urea, and a β-keto ester under acidic conditions.

Thioether Formation: : The thioether linkage is typically introduced by reacting an activated acetamide with a thiol group under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis might be carried out using batch processes in stirred reactors, ensuring meticulous control of temperature, pressure, and pH to maximize yield and purity. Continuous flow chemistry might also be employed to streamline production and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : It can undergo oxidation to form sulfoxides or sulfones, depending on the conditions.

Reduction: : Reduction can target the pyrimidinone ring or other functional groups, leading to ring-opened or saturated analogs.

Substitution: : Electrophilic or nucleophilic substitutions can modify the benzamide or pyrimidinone sections, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Substitution Reagents: : Halogens, alkyl or aryl groups under Friedel-Crafts conditions.

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Reduced pyrimidinone derivatives.

Substitution Products: : Functionalized benzamides or pyrimidinones with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, it serves as a scaffold for creating diverse molecules with potential pharmacological activities.

Biology

It is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its effects at the molecular level.

Medicine

Industry

In industrial applications, it might be used in materials science for creating new polymers or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, disrupting their normal function. The trifluoromethyl group enhances its lipophilicity, aiding in membrane penetration and increasing bioavailability. Its thioacetamido linkage might be critical for its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)pyrimidin-2-yl Thioacetanilide

6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-2-thione

Uniqueness

Compared to other similar compounds, 4-(2-((6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide features a distinctive combination of functional groups that enhance its biological activity and industrial applicability, setting it apart in terms of versatility and effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.